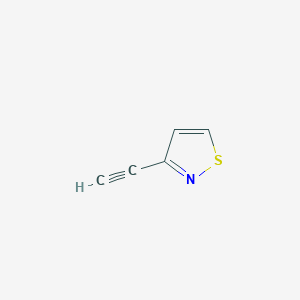

3-Ethynyl-1,2-thiazole

Description

Significance of Thiazole (B1198619) Core in Contemporary Chemical Sciences

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in chemical sciences. The 1,3-thiazole isomer is particularly prominent, found in numerous natural products, including Vitamin B1 (Thiamine), and a wide range of FDA-approved drugs. mdpi.com These include antimicrobial agents like sulfathiazole, antiretrovirals such as ritonavir, and anticancer drugs. ontosight.aisci-hub.se The thiazole nucleus is valued for its rigid, planar structure and its ability to engage in various non-covalent interactions, making it an excellent building block for designing molecules that can bind to biological targets with high affinity and selectivity. google.com

The less common 1,2-thiazole, or isothiazole (B42339), ring also possesses significant biological activity and is a key component in a number of commercial products. The isothiazole core is known for its antimicrobial and herbicidal properties. google.com The unique electronic properties conferred by the arrangement of the sulfur and nitrogen atoms in the 1,2-position lead to distinct reactivity and potential for biological interactions compared to its 1,3-isomer. a2bchem.com

Role of Ethynyl (B1212043) Moieties in Synthetic and Functional Material Design

The ethynyl group (–C≡CH), with its triple bond, is a highly versatile functional group in modern chemistry. Its linear geometry and high electron density make it a powerful tool in the design of functional molecules. The terminal alkyne is a key participant in a variety of powerful coupling reactions, most notably the Sonogashira, Glaser, and various "click" reactions, which allow for the efficient construction of complex molecular architectures. google.com

In materials science, the ethynyl moiety is used to create extended π-conjugated systems, which are fundamental to the development of organic semiconductors, conductive polymers, and materials with interesting photophysical properties. accelachem.com In medicinal chemistry, the introduction of an ethynyl group can enhance binding affinity to target proteins, modulate metabolic stability, and serve as a reactive handle for bioconjugation. chemscene.com

Rationale for Focused Research on 3-Ethynyl-1,2-thiazole (B6284807) Scaffold

The rationale for investigating this compound stems from the synergistic potential of its constituent parts. The combination of the 1,2-thiazole ring and the ethynyl group in a single molecule offers several intriguing possibilities:

Novel Biological Activity: The fusion of a known bioactive heterocycle with a functionality that can enhance target interactions could lead to the discovery of new therapeutic agents with unique modes of action. The specific substitution pattern may offer a different pharmacological profile compared to more studied ethynyl-1,3-thiazoles.

Advanced Materials: The ethynyl group on the 1,2-thiazole core provides a reactive site for polymerization and the synthesis of novel conjugated materials. The electronic properties of the isothiazole ring could impart desirable characteristics to these materials, such as enhanced charge transport or specific optical responses.

Synthetic Versatility: As a building block, this compound can be used to construct more complex molecules through reactions at the ethynyl group, such as cycloadditions and coupling reactions, leading to a diverse range of functionalized isothiazoles.

While specific data on this compound is sparse, its existence is confirmed by its entry in chemical databases such as PubChem (CID 130113566) and its commercial availability, indicating it is a recognized, albeit understudied, chemical entity. uni.lunih.gov

Overview of Research Trajectories: From Synthetic Access to Advanced Applications

The development of this compound as a valuable chemical tool would likely follow a trajectory from establishing efficient synthetic routes to exploring its utility in various applications.

Synthetic Access: A primary research goal would be the development of a robust and scalable synthesis of this compound. Plausible strategies could involve the Sonogashira coupling of a 3-halo-1,2-thiazole with a protected acetylene, followed by deprotection. The synthesis of related ethynylthiazole derivatives has been achieved using such palladium-catalyzed cross-coupling reactions. acs.org

Exploration of Reactivity: Once synthesized, a thorough investigation of the reactivity of the this compound scaffold would be necessary. This would include its participation in click chemistry, cycloaddition reactions, and metal-catalyzed transformations to understand the scope of its utility as a synthetic intermediate.

Advanced Applications: With a solid understanding of its synthesis and reactivity, research could then branch into its application in:

Medicinal Chemistry: Designing and synthesizing libraries of compounds derived from this compound for screening against various biological targets, including kinases, proteases, and receptors.

Materials Science: Using this compound as a monomer or building block for the creation of novel polymers and functional organic materials for use in electronics and photonics.

The following table provides a summary of the key properties of the parent compound, largely based on predicted data due to the limited experimental literature.

| Property | Value | Source |

| Molecular Formula | C5H3NS | PubChem nih.gov |

| InChI Key | RQBCFQUDOBTEKZ-UHFFFAOYSA-N | PubChem nih.gov |

| Molecular Weight | 109.15 g/mol | ChemScene uni.lu |

| XlogP (predicted) | 1.3 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3NS |

|---|---|

Molecular Weight |

109.15 g/mol |

IUPAC Name |

3-ethynyl-1,2-thiazole |

InChI |

InChI=1S/C5H3NS/c1-2-5-3-4-7-6-5/h1,3-4H |

InChI Key |

RQBCFQUDOBTEKZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NSC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 1,2 Thiazole and Its Structural Analogues

Classical and Contemporary Approaches to the Thiazole (B1198619) Ring System

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. bohrium.comsciencescholar.us While the target molecule is a 1,2-thiazole (isothiazole), many foundational and widely used synthetic methods, such as the Hantzsch synthesis, produce the isomeric 1,3-thiazole ring. mdpi.comresearchgate.net These 1,3-thiazole derivatives are crucial structural analogues. The synthesis of the thiazole core can be achieved through numerous classical and contemporary methods, which typically involve the cyclization of acyclic precursors. mdpi.comresearchgate.net These methods have evolved to improve yields, accommodate a wider range of functional groups, and employ more environmentally benign conditions. researchgate.netmdpi.com

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction for forming the 1,3-thiazole ring. mdpi.comjpionline.org The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. bohrium.commdpi.com The reaction mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to yield the aromatic thiazole ring. mdpi.com

Over the years, numerous modifications have been developed to enhance the versatility and efficiency of the Hantzsch synthesis. mdpi.com One significant variation is the one-pot, three-component condensation, which combines an α-haloketone, a thioamide (or thiourea), and another component like a substituted benzaldehyde (B42025) to create highly functionalized thiazoles. mdpi.com This approach offers higher atom economy and simpler procedures. For instance, new Hantzsch thiazole derivatives have been synthesized in high yields (79-90%) via a one-pot multi-component procedure using silica-supported tungstosilisic acid as a reusable catalyst under conventional heating or ultrasonic irradiation. mdpi.com

Another important adaptation is the Holzapfel-Meyers-Nicolaou modification, which provides a reliable method for the stereoselective synthesis of functionalized thiazoles with minimal loss of optical purity. researchgate.net This procedure involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated using trifluoroacetic anhydride (B1165640) and pyridine. researchgate.net Modified Hantzsch methods are also valuable for synthesizing thiazolium salts, particularly when the desired substituent on the ring nitrogen cannot be introduced via direct alkylation. tandfonline.com

Below is a table summarizing the synthesis of various Hantzsch thiazole derivatives under different conditions, illustrating the impact of substituents and reaction methods on yield. mdpi.com

| Entry | Substituted Benzaldehyde (R) | Method | Time | Yield (%) |

| 4a | H | Heating | 5 h | 85 |

| 4a | H | Sonication | 25 min | 90 |

| 4b | 4-OCH₃ | Heating | 5 h | 84 |

| 4b | 4-OCH₃ | Sonication | 30 min | 88 |

| 4c | 4-Cl | Heating | 6 h | 82 |

| 4c | 4-Cl | Sonication | 35 min | 86 |

| 4d | 4-NO₂ | Heating | 6 h | 79 |

| 4d | 4-NO₂ | Sonication | 40 min | 83 |

This interactive table is based on data for the synthesis of new substituted Hantzsch thiazole derivatives. mdpi.com

Beyond the Hantzsch synthesis, a diverse array of cyclization reactions has been developed for thiazole formation. These contemporary methods often provide access to substitution patterns that are difficult to achieve with classical approaches.

One effective strategy is the base-induced cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC), with methyl arene- or hetarenecarbodithioates. organic-chemistry.orgrsc.org This method is rapid, often avoids complex purification steps, and efficiently produces 4,5-disubstituted thiazoles. organic-chemistry.org

Three-component reactions catalyzed by transition metals represent another modern approach. A copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols has been described for the synthesis of functionalized thiazoles. acs.org This method forms new C–S, C–N, and C–O bonds in a single operation, demonstrating high step economy and good regioselectivity. acs.org

Other innovative cyclization strategies include:

Rhodium-catalyzed synthesis: 2,5-disubstituted thiazoles can be formed from 1-sulfonyl-1,2,3-triazoles and thionoesters in the presence of a rhodium(II) catalyst. mdpi.com

Electrochemical synthesis: An electrochemical oxidative cyclization of enaminones with thioamides provides a green and sustainable route to thiazoles under metal- and oxidant-free conditions. organic-chemistry.org

Halogen-induced cyclization: The use of halogenating agents can initiate intramolecular cyclizations of appropriate substrates to form the heterocyclic core under mild conditions. mdpi.com

Strategies for Ethynyl (B1212043) Group Introduction at the C3 Position of the Thiazole Ring

Introducing an ethynyl group onto a heterocyclic ring is a powerful transformation for creating versatile chemical intermediates. For 3-ethynyl-1,2-thiazole (B6284807), the challenge lies in selectively functionalizing the C3 position. More commonly, these strategies have been applied to its structural analogues, the 1,3-thiazoles, at the C2, C4, or C5 positions. nih.govacs.org The methods discussed below are broadly applicable for installing an ethynyl moiety onto a pre-formed thiazole ring or for constructing the ring with the ethynyl group already incorporated in a precursor.

The Sonogashira coupling is a highly effective and widely used palladium-catalyzed cross-coupling reaction for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgbyjus.com This reaction is arguably the most common method for introducing an ethynyl group onto a heterocyclic scaffold. The general process involves reacting a halogenated thiazole (e.g., a bromo- or iodo-thiazole) with a terminal alkyne, often (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgbyjus.com

This strategy has been successfully used to synthesize various (ethynyl)thiazole derivatives. For example, 2-chloro-4-((trimethylsilyl)ethynyl)thiazole (B12935140) can be prepared and subsequently coupled with various aryl iodides using a palladium catalyst (Pd(PPh₃)₄), a copper iodide (CuI) cocatalyst, and a base like triethylamine (B128534) (Et₃N). nih.gov The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and is typically removed in situ using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or post-reaction to yield the terminal ethynylthiazole. nih.govresearchgate.net

The table below presents examples of Sonogashira coupling to produce ethynylthiazole derivatives, showcasing the reaction's versatility. nih.gov

| Thiazole Substrate | Coupling Partner | Product | Yield (%) |

| 4-(Trimethylsilyl)ethynyl)thiazol-2-amine | 3-Iodobenzonitrile | 3-[(2-Aminothiazol)-4-ethynyl]benzonitrile | 75 |

| 4-(Trimethylsilyl)ethynyl)thiazol-2-amine | 1-Iodo-3-methoxybenzene | 4-(3-Methoxyphenyl)ethynyl(thiazol)-2-amine | 89 |

| 2-Chloro-4-iodo-thiazole | 1-Ethynyl-3-fluorobenzene | 2-Chloro-4-((3-fluorophenyl)ethynyl)thiazole | 58 |

| 2-Bromo-4-iodothiazole | 1-Ethynyl-3-methoxybenzene | 2-Bromo-4-((3-methoxyphenyl)ethynyl)thiazole | 59 |

This interactive table is based on data for the synthesis of various ethynylthiazole derivatives via Sonogashira coupling. nih.gov

An alternative to post-synthesis functionalization is to construct the thiazole ring from precursors that already contain the alkyne moiety. Base-induced cyclization reactions can be employed to form the heterocyclic ring system. For example, the reaction of active methylene isocyanides with methyl arenecarbodithioates in the presence of a base is a known route to 4,5-disubstituted thiazoles. organic-chemistry.org By selecting a precursor that incorporates an ethynyl group, this type of cyclization could potentially be adapted to synthesize ethynylthiazoles directly. This approach relies on the careful design of starting materials where the cyclization process leads to the desired product with the ethynyl group in the correct position.

Cyclocarbonylative approaches involve the incorporation of carbon monoxide (CO) into a molecule during a cyclization reaction, often catalyzed by a transition metal. While these methods are powerful for constructing various heterocyclic systems, their specific application for the direct synthesis of this compound or its close structural analogues is not as widely documented in the reviewed literature as cross-coupling or classical cyclization methods. The development of such a route would likely involve the palladium-catalyzed reaction of precursors containing both a nitrogen-sulfur component and an alkyne, with CO facilitating the ring closure.

Reactivity and Reaction Pathways of the 3 Ethynyl 1,2 Thiazole Moiety

Exploration of 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloadditions are powerful ring-forming reactions that involve the combination of a 1,3-dipole with a dipolarophile to construct a five-membered ring. wikipedia.org The ethynyl (B1212043) group of 3-ethynyl-1,2-thiazole (B6284807) serves as an excellent dipolarophile, readily participating in these reactions, which are central to the concept of "click chemistry." ijrpc.com Click chemistry emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. organic-chemistry.orgwikipedia.org This reaction represents a significant improvement over the thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The copper(I)-catalyzed variant proceeds under mild conditions, often in aqueous media, and is tolerant of a wide range of functional groups. beilstein-journals.org

In the context of this compound, the CuAAC reaction provides a straightforward method for covalently linking this heterocyclic moiety to other molecules bearing an azide (B81097) group. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.org The resulting product is a 1-(substituted)-4-(1,2-thiazol-3-yl)-1H-1,2,3-triazole. The 1,2,3-triazole ring formed is chemically stable and acts as a rigid linker, making this reaction highly valuable in drug discovery, bioconjugation, and materials science. nih.govnih.gov

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

|---|---|

| Reactants | This compound, Organic Azide |

| Catalyst | Copper(I) source (e.g., Cu(I) salts or Cu(II) with a reducing agent) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often at room temperature and in aqueous solutions |

| Advantages | High yields, broad functional group tolerance, operational simplicity |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative to accelerate the cycloaddition with an azide. magtech.com.cnwur.nl While this compound itself is not a strained alkyne, it can react with strained cyclooctyne-containing azides, or more commonly, an azide-functionalized 1,2-thiazole could react with a strained alkyne.

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. This allows the reaction to proceed rapidly at physiological temperatures and in complex biological environments. nih.gov The development of various cyclooctyne reagents with enhanced reactivity and stability has expanded the utility of SPAAC in live-cell imaging and bioconjugation. nih.govuu.nl

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary regioselectivity to the copper-catalyzed version. ijrpc.com While CuAAC exclusively yields the 1,4-disubstituted 1,2,3-triazole, RuAAC produces the 1,5-disubstituted isomer. nih.gov This alternative regioselectivity is highly valuable as it provides access to a different class of triazole-linked conjugates, expanding the chemical space for various applications. The proposed mechanism for RuAAC involves the formation of a six-membered ruthenacycle intermediate. ijrpc.com Ruthenium catalysts can also be employed in other types of cycloadditions, such as [3+2] and [4+2] cycloadditions, showcasing their versatility in organic synthesis. nih.govrsc.org

Table 2: Comparison of Catalyzed Azide-Alkyne Cycloadditions

| Catalyst | Predominant Regioisomer | Key Features |

|---|---|---|

| Copper(I) | 1,4-disubstituted 1,2,3-triazole | High efficiency, mild conditions, widely used in "click chemistry". |

Light can be used as an external trigger to control cycloaddition reactions, offering spatial and temporal control. nih.gov Photochemical click reactions often involve the light-induced generation of a reactive intermediate that then undergoes cycloaddition. nih.gov For instance, tetrazoles can be photochemically converted into reactive nitrile imines, which then rapidly react with alkynes in a 1,3-dipolar cycloaddition. nih.gov In the context of this compound, it can serve as the alkyne component in such photo-triggered reactions, allowing for the light-dependent formation of pyrazole-thiazole hybrid structures. This approach is particularly useful for applications requiring precise control over the reaction, such as in materials patterning and biological studies.

Nucleophilic and Electrophilic Reactivity of the Thiazole (B1198619) Ring and Ethynyl Group

The thiazole ring is an aromatic heterocycle with distinct electronic properties. The nitrogen atom at position 2 and the sulfur atom at position 1 influence the electron distribution within the ring. The C2 position is electron-deficient and thus susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen. pharmaguideline.com Protons at the C2 position can be abstracted by strong bases like organolithium compounds, rendering this position nucleophilic for subsequent reactions with electrophiles. pharmaguideline.com

Conversely, electrophilic substitution on the thiazole ring typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.com The presence of an electron-donating group at C2 can further facilitate electrophilic attack at C5. pharmaguideline.com The ethynyl group at the 3-position of the 1,2-thiazole is an electron-withdrawing group, which can influence the reactivity of the thiazole ring, though detailed studies on this specific substitution pattern are limited.

The ethynyl group itself is an electrophilic moiety due to the sp-hybridization of the carbon atoms and is prone to nucleophilic addition reactions. For instance, primary and secondary amines can add across the triple bond. The primary amino group of molecules like histamine (B1213489) has been shown to have a higher nucleophilicity than the imidazole (B134444) moiety in reactions with allenyl isothiocyanate, leading to the formation of thiazole-substituted derivatives. semanticscholar.org

Radical Reactions and Polymerization Pathways Involving the Ethynyl Group

The ethynyl group of this compound can participate in radical reactions. Under appropriate conditions, radical species can add across the triple bond, initiating polymerization or leading to the formation of functionalized vinylthiazole derivatives. While specific studies on the radical polymerization of this compound are not extensively documented, the general reactivity of terminal alkynes suggests that it could undergo such transformations.

Furthermore, related heterocyclic systems like 1,2,5-thiadiazole (B1195012) 1,1-dioxides are known to readily form stable radical anions. nih.gov This is facilitated by the delocalization of the spin density over the aromatic system. nih.gov The thiazole ring, being a stable aromatic system, can also support radical intermediates, suggesting that this compound could be a precursor for novel radical-anion-containing materials with interesting electronic or magnetic properties.

Metal-Mediated Transformations and Derivatization of this compound

The terminal alkyne functionality of this compound is particularly amenable to a variety of metal-catalyzed cross-coupling reactions. These transformations are powerful tools for C-C bond formation and the introduction of diverse substituents at the terminus of the ethynyl group. Among the most significant of these are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net This reaction is a highly efficient method for the formation of a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the halide. In the context of this compound, this reaction allows for the direct attachment of various aryl or vinyl substituents to the ethynyl group, leading to the formation of 3-(arylethynyl)-1,2-thiazoles or 3-(vinylethynyl)-1,2-thiazoles. The reaction is typically carried out under mild conditions and exhibits a broad substrate scope and functional group tolerance. nih.gov

Another pivotal metal-mediated transformation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles from a terminal alkyne and an azide. organic-chemistry.orgnih.gov The reaction proceeds under mild, often aqueous, conditions and provides exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.org For this compound, this reaction provides a straightforward route to a diverse library of 1,2,3-triazole-linked 1,2-thiazole conjugates. The modular nature of this reaction allows for the facile introduction of a wide array of functionalities by simply varying the azide coupling partner. nih.gov Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can also be employed, which notably yield the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.org

The following table outlines potential derivatizations of this compound via these metal-mediated transformations:

| Reaction Type | Reactant | Catalyst System | Product Class |

| Sonogashira Coupling | Aryl Halide (e.g., Iodobenzene) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | 3-(Arylethynyl)-1,2-thiazoles |

| Sonogashira Coupling | Vinyl Halide (e.g., Bromostyrene) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine base | 3-(Vinylethynyl)-1,2-thiazoles |

| CuAAC ("Click Chemistry") | Organic Azide (e.g., Benzyl azide) | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 4-Substituted-1-(1,2-thiazol-3-yl)-1,2,3-triazoles |

| RuAAC | Organic Azide (e.g., Phenyl azide) | Ru catalyst (e.g., [Cp*RuCl] complex) | 5-Substituted-1-(1,2-thiazol-3-yl)-1,2,3-triazoles |

Intramolecular Cyclizations and Rearrangements

The strategic placement of reactive functional groups on the 1,2-thiazole ring or on a substituent attached to the ethynyl moiety can facilitate intramolecular cyclizations, leading to the formation of novel fused heterocyclic systems. While specific examples for this compound are not extensively documented, the known reactivity of terminal alkynes allows for the postulation of several potential reaction pathways.

Furthermore, derivatives of this compound could be designed to undergo rearrangement reactions. For example, the introduction of an ortho-aminoaryl substituent via a Sonogashira coupling could create a precursor for a sequential Sonogashira/intramolecular aminopalladation/cross-coupling reaction, a known pathway for the synthesis of 2,3-diarylindoles from ortho-ethynyl-anilines. rsc.org This would involve the initial coupling, followed by an intramolecular attack of the amino group onto the alkyne, leading to a fused indole-thiazole system.

The following table presents hypothetical examples of intramolecular reactions involving derivatives of this compound:

| Starting Material | Reaction Type | Potential Product |

| 4-Amino-3-ethynyl-1,2-thiazole | Intramolecular Cyclization | Thiazolo[4,3-c]pyridine derivative |

| 3-(2-Aminophenylethynyl)-1,2-thiazole | Intramolecular Aminopalladation | Indolo[2,3-b]thiazole derivative |

| This compound derivative with a tethered azide | Intramolecular Azide-Alkyne Cycloaddition | Fused triazolo-thiazole bicyclic system |

It is important to note that these proposed intramolecular reactions are based on established reactivity patterns of similar systems, and further experimental investigation is required to confirm their feasibility and to optimize the reaction conditions for this compound derivatives.

Advanced Spectroscopic and Structural Elucidation of 3 Ethynyl 1,2 Thiazole Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of newly synthesized 3-ethynyl-1,2-thiazole (B6284807) derivatives. By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the determination of the molecular formula of a compound, distinguishing it from other potential structures with the same nominal mass.

In the characterization of thiazole-containing compounds, ESI-FTMS (Electrospray Ionization Fourier Transform Mass Spectrometry) is a commonly utilized technique. For a representative this compound derivative, such as (1S,2R,13R,14S,17R,18S)-7-cyclopropyl-17-ethynyl-2,18-dimethyl-8-thia-6-azapentacyclo[11.7.0.0²,¹⁰.0⁵,⁹.0¹⁴,¹⁸]icosa-5(9),6,10-trien-17-ol, the theoretically calculated mass for the protonated molecule [M+H]⁺ is compared against the experimentally observed mass. A close correlation between these values provides strong evidence for the proposed structure. nih.gov

Table 1: Illustrative HRMS Data for a Thiazole (B1198619) Derivative

| Compound | Formula | Calculated m/z ([M+H]⁺) | Found m/z |

|---|---|---|---|

| Thiazole Derivative 1 | C₂₅H₃₁NOS | 394.2199 | 394.2200 |

| Thiazole Derivative 2 | C₂₈H₃₂N₂OS | 445.2308 | 445.2310 |

Note: The data presented is for illustrative thiazole derivatives to demonstrate the application of HRMS and is not specific to this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is paramount for the detailed structural elucidation of this compound derivatives in solution. Both one-dimensional (¹H, ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques are employed to map the connectivity of atoms within the molecule.

Two-dimensional NMR experiments are crucial for assigning the complex proton and carbon spectra of substituted 3-ethynyl-1,2-thiazoles. For instance, Heteronuclear Single Quantum Coherence (HSQC) experiments are used to identify direct one-bond correlations between protons and their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments, on the other hand, reveal longer-range (typically 2-3 bond) correlations, which are instrumental in piecing together the molecular skeleton, including the placement of the ethynyl (B1212043) group and other substituents on the thiazole ring. The concerted application of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances.

¹H and ¹³C NMR are the most fundamental NMR techniques for characterizing organic molecules. In the context of this compound derivatives, the ¹H NMR spectrum would be expected to show characteristic signals for the thiazole ring protons and the acetylenic proton. The chemical shift of the thiazole protons provides information about the substitution pattern, while the acetylenic proton typically appears as a sharp singlet.

The ¹³C NMR spectrum is equally informative, with the ethynyl carbons exhibiting characteristic chemical shifts. For example, in a related thiazole derivative, the C-5 of the thiazole ring was observed at δC = 94.49 ppm, while the C-4 and C-2 carbons appeared at δC = 135.13 and 164.14 ppm, respectively. nih.gov The specific chemical shifts for the ethynyl carbons in this compound would be key identifiers. If fluorine substituents were present, ¹⁹F NMR would be an additional powerful tool for structural confirmation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Thiazole Derivative

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| Thiazole-H5 | 6.42 (s) | 94.49 |

| Thiazole-C4 | - | 135.13 |

| Thiazole-C2 | - | 164.14 |

| CH₃ | 1.98 (s) | 13.78 |

| Benzyl-CH₂ | 5.00 (s) | 47.16 |

Note: This data is for (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-benzyl-4-methyl-2,3-dihydrothiazole and serves to illustrate typical chemical shift ranges for a thiazole ring. nih.gov 's' denotes a singlet peak.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound derivatives by probing their characteristic vibrational modes.

The FT-IR spectrum of a this compound derivative would be expected to show a sharp, weak absorption band for the C≡C stretching vibration of the ethynyl group, typically in the range of 2100-2260 cm⁻¹. A strong, sharp band corresponding to the ≡C-H stretch would also be anticipated around 3300 cm⁻¹. The vibrations of the thiazole ring itself, including C=N and C-S stretching modes, would appear in the fingerprint region (below 1600 cm⁻¹). For instance, in a thiazole derivative, C=N and C=C stretching vibrations were observed at 1609 and 1548 cm⁻¹, respectively. nih.gov

Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetric and polarizable bond, often gives rise to a strong signal in the Raman spectrum, which can be more intense than its corresponding IR absorption.

Table 3: Characteristic FT-IR Frequencies for Functional Groups in Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazo-NH | Stretching | 3286 |

| Aromatic C-H | Stretching | 3085 |

| Aliphatic C-H | Stretching | 2978 |

| C=N | Stretching | 1609 |

| C=C | Stretching | 1548 |

Note: The data is from a substituted thiazole derivative and illustrates the application of FT-IR in functional group identification. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of this compound derivatives, providing insights into their conjugation and potential as chromophores or fluorophores.

The UV-Vis absorption spectrum of a this compound derivative would be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation in the molecule. The introduction of the ethynyl group at the 3-position of the thiazole ring is expected to influence the electronic distribution and thus the absorption properties.

In studies of other thiazole derivatives, absorption maxima have been observed in the range of 363-366 nm, with high molar extinction coefficients (24,100–27,500 M⁻¹cm⁻¹), characteristic of π → π* transitions. farmaciajournal.com The specific λ_max and ε values for this compound would be crucial for understanding its electronic structure.

Table 4: Example UV-Vis Absorption Data for Carbazole-Thiazole Dyes

| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| C-Cl | 363 | 27,500 |

| C-Br | 365 | 24,100 |

Note: Data recorded in chloroform. This table illustrates the type of data obtained from UV-Vis analysis for thiazole-containing dyes. farmaciajournal.com

Fluorescence spectroscopy would reveal the emission properties of these compounds. The relationship between the absorption and emission spectra (Stokes shift), as well as the fluorescence quantum yield, are important parameters that would be determined to evaluate their potential in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Fluorescence Quantum Yields and Photophysical Parameters

No experimental data on the fluorescence quantum yields or other photophysical parameters for this compound derivatives could be located.

Aggregation-Induced Emission (AIE) Phenomena

There are no studies available that investigate or report on aggregation-induced emission (AIE) phenomena in derivatives of this compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

No single-crystal X-ray diffraction data for this compound or its derivatives has been reported in the literature, preventing any discussion on its solid-state structure.

Computational and Theoretical Investigations of 3 Ethynyl 1,2 Thiazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of heterocyclic systems. researchgate.net By approximating the many-electron Schrödinger equation, DFT methods offer a balance between computational cost and accuracy, making them ideal for analyzing molecules of moderate size. Functionals such as B3LYP are commonly employed to investigate the properties of thiazole-containing compounds. researchgate.netdntb.gov.ua Studies on the electronic structure and reactivity of 3-Ethynyl-1,2-thiazole (B6284807) focus on its optimized geometry, the distribution and energy of its frontier molecular orbitals, and its electrostatic potential surface, which collectively dictate its chemical behavior.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical studies on related heterocyclic systems confirm that the thiazole (B1198619) ring is expected to be largely planar. The introduction of the ethynyl (B1212043) group at the C3 position is a critical structural feature. The sp-hybridized carbons of the alkyne impart a linear, rigid character to the substituent. researchgate.netuclm.es The coplanarity between the ethynyl group and the thiazole ring is crucial for enabling effective π-conjugation across the molecule, which significantly influences its electronic properties. ajchem-a.com Conformational analysis, typically performed by rotating the substituent around the C-C single bond, would confirm that the planar conformation is the most energetically favorable due to the maximization of orbital overlap.

Table 1: Predicted Key Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar thiazole and ethynyl-containing structures. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N-S | ~1.65 Å |

| Bond Length | C=N | ~1.30 Å |

| Bond Length | C-S | ~1.72 Å |

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C-C (ring-ethynyl) | ~1.43 Å |

| Bond Angle | C-S-C | ~89° |

| Bond Angle | C-C≡C | ~178-180° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. science.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Table 2: Illustrative FMO Properties for a Ethynyl-Thiazole System Note: Values are representative and depend on the specific DFT functional and basis set used.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 eV | π-orbital, electron-donating capability |

| LUMO | -1.5 eV | π*-orbital, electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and excitation energy |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netrsc.org

For this compound, an MEP map would reveal the following features:

Negative Potential (Red/Yellow): The most electron-rich regions are predicted to be located around the nitrogen and sulfur heteroatoms due to the presence of lone pairs of electrons. The π-system of the ethynyl triple bond would also exhibit a region of high electron density. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): The most electron-poor regions are associated with the hydrogen atoms, particularly the acidic proton on the terminal alkyne and the hydrogens attached to the thiazole ring. These sites are favorable for nucleophilic attack.

The MEP analysis provides a clear, intuitive picture of the charge distribution, corroborating interpretations from FMO analysis and helping to rationalize the molecule's intermolecular interactions and reactive sites. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. rsc.org TD-DFT calculations allow for the prediction of photophysical properties, such as how the molecule absorbs and emits light, which is fundamental for applications in materials science and photochemistry. rsc.orgacs.org

TD-DFT is widely used to calculate the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). nih.gov These energies correspond to the absorption of photons and can be directly related to the maximum absorption wavelengths (λmax) in an electronic absorption spectrum (e.g., UV-Vis). d-nb.info

For this compound, the lowest energy electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. acs.org Calculations can predict the wavelength of these transitions, providing a theoretical UV-Vis spectrum. The accuracy of these predictions can be benchmarked against experimental data, with functionals like CAM-B3LYP often providing good agreement. rsc.org

Table 3: Representative TD-DFT Predicted Electronic Transitions for this compound Note: Data are illustrative, based on calculations for similar conjugated heterocyclic systems.

| Transition | Major Orbital Contribution | Calculated λmax (nm) |

|---|---|---|

| S₀ → S₁ | HOMO → LUMO | ~285 |

| S₀ → S₂ | HOMO-1 → LUMO | ~260 |

| S₀ → S₃ | HOMO → LUMO+1 | ~245 |

In addition to the energy of an electronic transition, TD-DFT also calculates its oscillator strength (f). physchemres.org The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring upon light absorption. acs.orgnih.gov A transition with a high oscillator strength will correspond to an intense peak in the absorption spectrum, while a transition with an oscillator strength near zero is considered "forbidden" and will be very weak or absent.

For this compound, the S₀ → S₁ transition (primarily HOMO → LUMO) is expected to be an allowed transition with a significant oscillator strength, giving rise to a prominent absorption band. acs.org By calculating the energies and oscillator strengths for multiple excited states, a full theoretical absorption spectrum can be simulated, offering a detailed understanding of the molecule's photophysical characteristics. physchemres.org

Table 4: Illustrative Photophysical Data from TD-DFT Calculations Note: Values are representative for π → π transitions in conjugated systems.*

| Transition | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.35 | 285 | 0.45 |

| S₀ → S₂ | 4.77 | 260 | 0.12 |

| S₀ → S₃ | 5.06 | 245 | 0.08 |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical methods are foundational computational tools for predicting the electronic and structural properties of molecules like this compound. libretexts.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them computationally less intensive. libretexts.org

Key molecular properties that can be investigated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing a molecule's potential as an electronic material. researchgate.net A smaller gap generally suggests better potential for electrical conductivity. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and intramolecular interactions. shd-pub.org.rs

| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| DFT/B3LYP/6-31G* | -6.89 | -1.23 | 5.66 | 2.54 |

| MP2/cc-pVTZ | -7.02 | -1.15 | 5.87 | 2.61 |

| PM6 | -7.15 | -1.30 | 5.85 | 2.49 |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. acs.org For this compound, this involves studying the pathways of its formation and its subsequent reactions. For example, the synthesis of thiazoles can occur through various routes, such as the Hantzsch synthesis or cycloaddition reactions. nih.govrsc.org

Theoretical calculations can model the transition states and intermediates involved in these synthetic pathways. acs.org This provides insights into the reaction kinetics and thermodynamics, helping to explain why certain products are favored over others under specific conditions. acs.org For instance, the UV-induced photochemical reactions of thiazole have been investigated using DFT calculations, revealing mechanisms that involve cleavage of the S-C bond. researchgate.net Similarly, the reaction pathways for the formation of substituted thiazoles can be explored, identifying key intermediates and transition state energies.

Computational studies can also predict the reactivity of this compound in various chemical transformations. For example, the ethynyl group is a versatile functional group that can participate in cycloadditions, coupling reactions, and nucleophilic additions. Theoretical modeling can help to understand the regioselectivity and stereoselectivity of these reactions.

Solvent Effects Modeling on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium. shd-pub.org.rs This approach allows for the calculation of molecular properties in different solvents. researchgate.netshd-pub.org.rs

For this compound, solvent effects can alter its electronic properties, such as the HOMO-LUMO gap and dipole moment. researchgate.net For example, in polar solvents, the charge distribution within the molecule can be stabilized, leading to changes in its spectroscopic properties. acs.org Time-dependent DFT (TD-DFT) calculations within the PCM framework can predict the absorption and emission spectra of the molecule in different solvents, which can then be compared with experimental data. researchgate.net This is particularly relevant for understanding the photophysical properties of thiazole derivatives, which can exhibit fluorescence. acs.org

Modeling solvent effects is also crucial for understanding reaction mechanisms in solution. The solvent can stabilize or destabilize transition states and intermediates, thereby affecting reaction rates and product distributions. shd-pub.org.rs

| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) |

|---|---|---|

| Gas Phase | 1.0 | 5.66 |

| Toluene | 2.4 | 5.62 |

| Acetone | 20.7 | 5.58 |

| Ethanol | 24.6 | 5.57 |

| Water | 80.1 | 5.55 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal structure. scirp.org It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal). scirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For this compound, this analysis can reveal the nature and extent of interactions such as hydrogen bonds, π-π stacking, and other van der Waals forces that govern its crystal packing. nih.gov The ethynyl group can participate in C-H···π interactions, while the thiazole ring, with its sulfur and nitrogen heteroatoms, can be involved in various hydrogen bonding and other short contacts. nih.gov

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45.2% |

| C···H/H···C | 25.8% |

| N···H/H···N | 12.5% |

| S···H/H···S | 9.7% |

| Other | 6.8% |

Research Applications of 3 Ethynyl 1,2 Thiazole Scaffolds

Role as Versatile Building Blocks for Complex Molecular Architectures

The inherent reactivity of the ethynyl (B1212043) group, coupled with the electronic properties of the thiazole (B1198619) ring, makes 3-ethynyl-1,2-thiazole (B6284807) an invaluable building block for the synthesis of diverse and complex molecular structures.

The ethynyl moiety of this compound serves as a key functional group for constructing fused heterocyclic systems through various cyclization reactions. These reactions leverage the high reactivity of the carbon-carbon triple bond to form new rings fused to the thiazole core.

One prominent method involves intramolecular cyclization. Derivatives of this compound, bearing a suitably positioned nucleophile, can undergo cyclization to yield fused bicyclic systems. For example, a 5-exo-dig cyclization pathway is a common and effective strategy for forming five-membered rings fused to the thiazole. beilstein-journals.org

Another important approach is through intermolecular cycloaddition reactions. The ethynyl group can act as a dienophile or a dipolarophile in reactions such as the Diels-Alder or 1,3-dipolar cycloadditions. For instance, reaction with azides (Huisgen cycloaddition) leads to the formation of thiazolyl-substituted triazoles, while reactions with nitrile oxides can yield isoxazoles fused or linked to the thiazole ring. These methods provide access to a wide array of novel fused heterocyclic compounds, including thiazolo[3,2-b] beilstein-journals.orgnih.govsemanticscholar.orgtriazoles and imidazo[2,1-b]thiazoles. researchgate.net The synthesis of such fused systems is often efficient and allows for the introduction of diverse functionalities. nih.gov

| Reaction Type | Reactant/Condition | Resulting Fused System | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Substrate with internal nucleophile | Thiazolo-fused five-membered rings | beilstein-journals.org |

| [3+2] Cycloaddition (Click Chemistry) | Organic Azides | 1,2,3-Triazolyl-thiazoles | chemrxiv.org |

| Condensation Reactions | Hydrazonoyl halides | Thiazolo[3,2-b] beilstein-journals.orgnih.govsemanticscholar.orgtriazoles | researchgate.net |

| Domino Protocol | γ-bromoenones and thioamides | Fused thiazole derivatives | nih.gov |

The this compound scaffold is highly amenable to modification, allowing for the construction of a wide range of poly-substituted thiazole derivatives. The terminal alkyne is a versatile handle for introducing molecular diversity through various carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly effective. This reaction allows for the direct coupling of the terminal alkyne with aryl or vinyl halides, providing a straightforward route to 3-(arylethynyl)- or 3-(vinylethynyl)-1,2-thiazoles. This methodology significantly expands the chemical space accessible from the parent compound. Similarly, other cross-coupling reactions can be employed to functionalize other positions on the thiazole ring, provided a suitable handle like a halogen atom is present. researchgate.net

Furthermore, the ethynyl group can undergo addition reactions. For example, hydration of the alkyne can yield a thiazolyl methyl ketone, which can then serve as a precursor for further derivatization. The reactivity of the alkyne also allows for its participation in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to readily form 1,2,3-triazole linkages, connecting the thiazole unit to other molecular fragments. chemrxiv.org These synthetic strategies enable the systematic modification of the thiazole core, leading to libraries of compounds with tailored properties. nih.govorientjchem.orgnih.gov

Exploration in Material Science Research

The unique electronic properties of the this compound unit make it an attractive component for the development of advanced organic materials. The electron-deficient nature of the thiazole ring combined with the π-conjugation provided by the ethynyl group allows for the creation of materials with interesting optical and electronic characteristics. nih.govscience.gov

This compound and its derivatives are valuable monomers for the synthesis of functional polymers and copolymers. The ethynyl group can participate in various polymerization reactions, including transition-metal-catalyzed polymerizations, to form conjugated polymers. researchgate.net These polymers often feature a backbone of alternating thiazole and acetylene units, leading to extended π-conjugation.

The incorporation of the electron-withdrawing thiazole ring into the polymer backbone significantly influences the material's electronic properties, such as its HOMO and LUMO energy levels. rsc.org This makes it possible to design donor-acceptor (D-A) type copolymers where the thiazole unit acts as the acceptor. rsc.org By copolymerizing thiazole-based monomers with various electron-donating monomers, a wide range of conjugated polymers with tunable band gaps and electronic properties can be synthesized. These materials are investigated for their potential in various organic electronic applications.

Materials derived from this compound are actively being explored for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiazole is recognized as a common electron-accepting heterocycle, and its incorporation into organic semiconductors can lead to high performance in these devices. nih.govresearchgate.net

In the context of OPVs, thiazole-containing polymers have shown significant promise. chalmers.se The electron-deficient nature of the thiazole ring helps to lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in a solar cell device. nankai.edu.cn Thiazole-based copolymers, such as those incorporating thiazolothiazole or benzobisthiazole units, have been successfully used as donor materials in bulk heterojunction solar cells, achieving notable power conversion efficiencies. nih.govresearchgate.net The rigid and planar structure of fused thiazole systems can also promote favorable molecular packing, which enhances charge transport. chalmers.se

The this compound scaffold is a key building block in the rational design of novel optoelectronic materials. The combination of the ethynyl group and the thiazole ring provides a platform for tuning the photophysical and electronic properties of molecules and polymers. The ethynyl linker helps to extend the π-conjugation of the system, which typically results in a red-shift of the absorption and emission spectra.

Theoretical and experimental studies have shown that the ethynyl group can affect the planarity and electrical conductivity of conjugated systems containing heterocyclic rings. researchgate.net By strategically placing electron-donating and electron-withdrawing groups on the thiazole core or on substituents attached via the ethynyl linker, the HOMO-LUMO gap can be precisely controlled. This allows for the design of materials with specific absorption and emission colors for applications in OLEDs or as fluorescent probes. researchgate.net Thiazole-based fluorophores have been shown to exhibit solid-state fluorescence, a desirable property for OLED applications. researchgate.net

| Application Area | Key Feature of this compound | Resulting Material/Device Property | Reference |

|---|---|---|---|

| Functional Polymers | Polymerizable ethynyl group | Conjugated polymers with tunable electronic properties | rsc.org |

| Organic Photovoltaics (OPVs) | Electron-deficient thiazole ring | Higher open-circuit voltage (Voc), improved efficiency | chalmers.senankai.edu.cn |

| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation via ethynyl linker | Tunable emission color, solid-state fluorescence | researchgate.net |

| Optoelectronic Materials | Modifiable scaffold for D-A structures | Controlled HOMO-LUMO energy gap | science.govresearchgate.net |

Development of Ligands for Coordination Chemistry

The this compound scaffold is a molecule of interest in coordination chemistry due to its unique structural and electronic properties. The presence of nitrogen and sulfur heteroatoms in the thiazole ring, combined with the reactive terminal alkyne (ethynyl group), provides multiple coordination sites and opportunities for post-synthetic modification. These features make it a versatile building block for constructing complex supramolecular structures.

Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The thiazole moiety is a valuable component in the design of functional MOFs, and the this compound variant offers specific advantages as a ligand. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal centers. Thiazole-based MOFs have been explored for applications in fluorescence sensing, catalysis, and photochromism. rsc.org

The ethynyl group serves a dual purpose: it can act as an additional coordination site or, more significantly, as a reactive handle for post-synthetic modification. This allows for the functionalization of the MOF's internal pores after its initial construction, enabling the tuning of properties such as pore size, hydrophobicity, and the introduction of specific catalytic or recognition sites. For instance, thiazolo[5,4-d]thiazole, a related fused-ring system, has been used to create highly luminescent and rigid MOFs. mdpi.com The planarity and conjugation of such systems are beneficial for creating stable frameworks with interesting photophysical properties. mdpi.com While not MOFs in the traditional sense, Covalent Organic Frameworks (COFs), which use covalent bonds instead of metal-coordination, have also been constructed using thiazole linkages, demonstrating their robustness and utility in creating stable, porous materials for applications like water sensing. mdpi.com

Catalyst Design and Ligand Optimization

The this compound scaffold can be incorporated into ligands for designing advanced catalysts. The thiazole ring itself can bind to a metal center, influencing its electronic properties and, consequently, its catalytic activity. The ethynyl group provides a straightforward method for anchoring the ligand to a solid support or for integrating it into a larger macromolecular structure, such as a MOF, to create a heterogeneous catalyst.

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled. A cadmium-based MOF incorporating a thiazole-containing ligand has been successfully employed as a recyclable, heterogeneous catalyst for the epoxidation of alkenes, achieving high yields in short reaction times. researchgate.net The design of such catalysts leverages the stable coordination of the thiazole ligand to the metal center (e.g., Cadmium) to facilitate the catalytic cycle. researchgate.net The optimization of these catalysts can be achieved by modifying the ligand structure; the ethynyl group on the this compound provides a perfect site for such modifications, allowing researchers to systematically alter steric and electronic properties to enhance catalytic performance.

Applications in Chemical Biology and Drug Discovery Research (Mechanistic Focus)

The 1,2-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for engaging with biological targets. The this compound derivative serves as a versatile starting material for developing new therapeutic agents, primarily due to the synthetic flexibility offered by the ethynyl group.

Design and Synthesis of Novel Bioactive Scaffolds

The thiazole nucleus is a core component in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijper.org The design of novel bioactive scaffolds often involves decorating a core heterocyclic structure with various functional groups to optimize interactions with a specific biological target.

The synthesis of these novel scaffolds frequently utilizes the Hantzsch thiazole synthesis or variations thereof, which involves the reaction of α-haloketones with thioamides. nih.govijper.org Starting with a precursor that can be converted to this compound, medicinal chemists can access a building block that is primed for further elaboration. For example, novel thiazole derivatives have been synthesized and shown to possess potent cytotoxic activity against cancer cell lines like HepG2. mdpi.comnih.gov Others have been developed as anti-Candida agents or as tubulin polymerization inhibitors for cancer therapy. nih.govnih.gov The ethynyl group is a key functional handle that allows for the attachment of different moieties, enabling the exploration of chemical space and the generation of compounds with improved potency and selectivity.

Table 1: Examples of Bioactive Scaffolds Incorporating the Thiazole Ring

| Scaffold Type | Therapeutic Area | Biological Target/Activity | Reference |

| 2-Oxoindolin-3-ylidene Thiazoles | Anticancer | VEGFR-2 Inhibition | nih.gov |

| Thiazolyl-Thiazole Derivatives | Anticancer | Cytotoxic against HepG2 cells | mdpi.com |

| 2,4-Disubstituted Thiazoles | Anticancer | Tubulin Polymerization Inhibition | nih.gov |

| Hydrazinyl-Thiazole Derivatives | Antifungal | Anti-Candida Activity | nih.gov |

| 1,3-Thiazole Derivatives | Anti-inflammatory | Cholinesterase Inhibition | academie-sciences.fr |

| Thiazole-based Peptides | Antimicrobial | Broad-spectrum bioactivity | mdpi.com |

Utilization in Combinatorial Library Synthesis via Click Chemistry

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, which can then be screened for biological activity. The this compound scaffold is exceptionally well-suited for this purpose due to its terminal alkyne group, which is a key reactant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry". nih.gov

This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for building molecular libraries. nih.govrsc.org By reacting this compound with a diverse collection of organic azides, a combinatorial library of 1,2,3-triazole-linked thiazole derivatives can be generated with high speed and purity. researchgate.netresearchgate.net This strategy allows for the systematic introduction of various substituents, enabling a broad exploration of structure-activity relationships. Such parallel synthesis techniques have been successfully used to create large libraries of other heterocyclic compounds, demonstrating the power of this approach for drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Interaction Potentiation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. ptfarm.pl These studies guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

The this compound scaffold provides an ideal platform for conducting SAR studies. Using the click chemistry approach described previously, a series of analogues can be synthesized where the thiazole core is kept constant while the substituent attached via the triazole linker is varied. By evaluating the biological activity of each compound in the series, researchers can determine which functional groups enhance or diminish activity. For example, in the development of thiazole-based inhibitors for the SARS-CoV-2 Main Protease, SAR analysis revealed that a thiazole core provided superior inhibition compared to an oxazole core. nih.gov Similarly, SAR studies on thiazole derivatives have been crucial in identifying key structural requirements for H1-antihistamine activity and for cholinesterase inhibition in the context of Alzheimer's disease. academie-sciences.frptfarm.pl The ability to systematically and efficiently generate analogues from the this compound starting material greatly accelerates the process of building a comprehensive SAR model to potentiate target interactions.

Table 2: SAR Insights from Thiazole-Based Inhibitors

| Compound Series | Target | Key SAR Finding | Reference |

| Thiazole-based Covalent Inhibitors | SARS-CoV-2 Main Protease | A pyridinyl ester was identified as a critical pharmacophore for covalent binding. | nih.gov |

| Thiazole-based Covalent Inhibitors | SARS-CoV-2 Main Protease | The thiazole core demonstrated superior inhibitory activity compared to an oxazole core. | nih.gov |

| 1,3-Thiazole Derivatives | Cholinesterases & Inflammation | An amide-linked quinoxaline system showed the best anti-inflammatory (TNFα inhibition) activity. | academie-sciences.fr |

| 2-Hydrazinyl-1,3-Thiazole Derivatives | Candida species | The presence of lipophilic, electron-donating substituents (e.g., -CH3) was correlated with increased antifungal activity. | nih.gov |

| Thiazole Derivatives | Histamine (B1213489) H1 Receptor | Hydrophobic and steric parameters were established as important for H1-antihistamine activity. | ptfarm.pl |

Bioisosteric Replacement and Ligand Design

The ethynyl group, a key feature of the this compound scaffold, is increasingly recognized in medicinal chemistry as a versatile non-classical bioisostere. nih.gov Bioisosteric replacement is a powerful strategy in drug design aimed at modifying a lead compound's properties—such as potency, selectivity, and metabolic stability—by substituting one atom or group with another that retains similar biological activity. mdpi.comresearchgate.netmdpi.com The unique electronic and spatial characteristics of the ethynyl moiety make it an attractive substitute for other functional groups in ligand design.

One of the prominent applications of the ethynyl group as a bioisostere is its ability to mimic halogen atoms. nih.gov For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, the substitution of a chlorine atom with an ethynyl group is a well-documented bioisosteric replacement observed in marketed drugs like the transition from gefitinib to erlotinib. nih.gov This substitution can influence the ligand's interaction with the target protein, potentially improving binding affinity or altering the pharmacokinetic profile. The ethynyl group's π system can engage in different non-covalent interactions compared to a halogen atom, offering a valuable tool for fine-tuning ligand-receptor binding.

While specific examples detailing the this compound scaffold in bioisosteric replacement are not extensively documented, the established principles of using the ethynyl group in this capacity strongly suggest its potential. The combination of the ethynyl group's bioisosteric potential with the thiazole ring—a known pharmacophore present in numerous approved drugs—presents a promising strategy for the design of novel therapeutic agents. sysrevpharm.orgkuey.netnih.gov The thiazole core itself is a versatile scaffold, and its derivatives have been explored for a wide range of biological activities, including as antimicrobial and anticancer agents. smolecule.comnih.govnih.govnih.govresearchgate.netmdpi.com The addition of an ethynyl group provides a vector for chemical modification and an opportunity for bioisosteric replacement to optimize drug-like properties.

Table 1: Examples of Bioisosteric Replacements Involving the Ethynyl Group

| Original Functional Group | Bioisosteric Replacement | Target Class Example | Potential Advantage of Ethynyl Group |

|---|---|---|---|

| Iodine | Ethynyl | p53 cancer mutant Y220C | Modulation of binding affinity, synthetically accessible via Sonogashira coupling. nih.gov |

Exploration of Enzyme/Receptor Interaction Mechanisms (e.g., inhibition studies)

The ethynylthiazole scaffold has emerged as a valuable tool in the exploration of enzyme and receptor interaction mechanisms, particularly in the design of targeted inhibitors. The electrophilic nature of the ethynyl group, combined with the stable thiazole ring, allows for the development of potent and selective inhibitors for various biological targets.

A notable example is the use of a 2-ethynylthiazole-4-carboxamide moiety as an electrophilic "warhead" in the design of inhibitors for Glutathione Peroxidase 4 (GPX4). nih.gov GPX4 is a key enzyme involved in the prevention of ferroptosis, a form of regulated cell death. A novel GPX4 inhibitor, (R)-9i, incorporates the 2-ethynylthiazole-4-carboxamide scaffold and has demonstrated potent cytotoxicity against cancer cell lines with a high degree of selectivity for inducing ferroptosis. nih.gov Cellular thermal shift assays (CETSA) confirmed that (R)-9i directly engages with and stabilizes the GPX4 protein. nih.gov Furthermore, binding affinity studies showed a strong interaction between the inhibitor and the enzyme. nih.gov This research highlights how the ethynylthiazole core can be utilized to probe and modulate specific enzyme activity.

In another area of research, derivatives of 4-cyclopentenyl-2-ethynylthiazole, referred to as CETZOLEs, have been identified as inducers of ferroptosis. nih.govmdpi.com One such compound, CETZOLE-1, functions by blocking the uptake of cystine, which leads to a depletion of glutathione (GSH), an increase in reactive oxygen species (ROS), and subsequent lipid peroxidation, ultimately triggering ferroptotic cell death. mdpi.com This demonstrates the use of the ethynylthiazole scaffold to investigate and manipulate cellular pathways by targeting specific transport mechanisms.

Furthermore, thiazole derivatives, in general, have been extensively studied as inhibitors of a wide range of enzymes and as receptor antagonists. wikipedia.orgnih.gov For example, various thiazoleacetic acids have been developed as potent and selective antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in inflammatory responses. nih.gov While not all of these examples contain an ethynyl group, they underscore the utility of the thiazole core in designing molecules that interact with specific biological targets. The incorporation of an ethynyl group into these or other thiazole-based scaffolds offers a promising avenue for developing novel chemical probes and therapeutic candidates with tailored activities.

Table 2: Ethynylthiazole Derivatives in Enzyme/Receptor Interaction Studies

| Compound/Scaffold | Target | Mechanism of Action | Research Application |

|---|---|---|---|

| (R)-9i (2-Ethynylthiazole-4-carboxamide derivative) | Glutathione Peroxidase 4 (GPX4) | Covalent inhibition via electrophilic warhead. nih.gov | Development of a highly selective ferroptosis inducer for anticancer research. nih.gov |

| CETZOLE-1 (4-cyclopentenyl-2-ethynylthiazole derivative) | Cystine/glutamate antiporter (system xc−) | Blocks cystine uptake, leading to GSH depletion and lipid peroxidation. mdpi.com | Exploration of ferroptosis induction pathways. nih.govmdpi.com |

Future Research Directions and Outlook for 3 Ethynyl 1,2 Thiazole

Expansion of Advanced Synthetic Strategies for Enhanced Efficiency and Diversity

Future research into 3-Ethynyl-1,2-thiazole (B6284807) would necessitate the development of novel and efficient synthetic pathways. Current synthetic strategies for various thiazole (B1198619) derivatives often involve multi-step processes that may lack the efficiency and atom economy desired for large-scale production. researchgate.netnih.gov Advanced synthetic methodologies that could be explored for this compound include:

C-H Activation/Functionalization: Direct C-H activation of the 1,2-thiazole ring followed by ethynylation would be a highly efficient route, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety for handling potentially reactive intermediates, and easier scalability compared to traditional batch processes.

Photoredox Catalysis: Visible-light-mediated reactions could provide mild and selective methods for the construction of the ethynyl-thiazole scaffold.

The development of such strategies would not only improve the accessibility of this compound but also open avenues for creating a diverse library of its derivatives for further investigation.

In-depth Mechanistic Studies of this compound Reactions

A fundamental understanding of the reactivity of this compound is crucial for its application. The interplay between the electron-withdrawing 1,2-thiazole ring and the reactive ethynyl (B1212043) group would likely result in unique chemical behavior. Future mechanistic studies could focus on:

Cycloaddition Reactions: The ethynyl group is a prime candidate for various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click chemistry) to form triazole-thiazole hybrids, or Diels-Alder reactions. Understanding the kinetics and thermodynamics of these reactions would be essential.

Metal-Catalyzed Cross-Coupling: Investigating Sonogashira, Heck, and other cross-coupling reactions at the ethynyl terminus would be vital for elaborating the molecular structure and synthesizing more complex derivatives.

Theoretical Calculations: Density Functional Theory (DFT) and other computational methods could be employed to model reaction pathways, predict transition states, and elucidate the electronic properties that govern the reactivity of the molecule. nih.govnih.gov

Integration into Advanced Functional Material Systems

The rigid, planar structure and the presence of heteroatoms and a π-system in this compound make it a promising building block for advanced functional materials. Future research in this area could explore its integration into:

Organic Electronics: Thiazole-containing polymers and small molecules have shown potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethynyl group could serve as a versatile handle for polymerization or for tuning the electronic properties of the resulting materials.

Sensors: The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, suggesting potential applications in chemosensors. The ethynyl group could be functionalized with fluorophores or other signaling units.

Self-Assembling Systems: The linear and rigid nature of the ethynyl group could be exploited to design molecules that undergo self-assembly into well-defined nanostructures, such as liquid crystals or organic frameworks.

A hypothetical data table summarizing potential material applications is presented below.

| Potential Application Area | Key Feature of this compound | Hypothetical Research Goal |

| Organic Electronics | Extended π-conjugation, charge transport properties | Synthesis of conductive polymers for flexible displays |

| Chemosensors | Heteroatom coordination sites | Development of a fluorescent sensor for heavy metal detection |

| Supramolecular Chemistry | Rigid, linear geometry | Creation of self-assembling liquid crystalline materials |

Computational Design and Predictive Modeling for Targeted Applications

Given the current lack of experimental data, in silico methods will be indispensable in guiding the future exploration of this compound. nih.govacs.orgresearchgate.netresearchgate.netnih.gov Computational chemistry can be employed to:

Predict Physicochemical Properties: Properties such as solubility, stability, and electronic characteristics (HOMO/LUMO levels) can be calculated to assess the compound's suitability for various applications.

Virtual Screening for Biological Activity: Molecular docking studies can be performed to predict the binding affinity of this compound derivatives to various biological targets, such as enzymes and receptors, thereby identifying potential therapeutic applications. nih.govmdpi.comnih.gov

Design of Derivatives with Tailored Properties: Computational models can be used to predict how different substituents on the thiazole ring or modifications to the ethynyl group will affect the molecule's properties, allowing for the rational design of new compounds for specific purposes.